(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Overview
Description
(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic compound with the molecular formula C19H22O6 It is characterized by its unique structure, which includes a naphthyloxy group and a hexahydropyrano[3,2-d][1,3]dioxine ring system
Preparation Methods
The synthesis of (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves multiple steps, typically starting with the preparation of the naphthyloxy precursor. The synthetic route generally includes:
Formation of the naphthyloxy intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent under basic conditions to form the naphthyloxy group.
Cyclization: The naphthyloxy intermediate is then subjected to cyclization reactions to form the hexahydropyrano[3,2-d][1,3]dioxine ring system. This step often requires the use of strong acids or bases as catalysts.
Chemical Reactions Analysis
(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar compounds to (4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol include:
2,2-Dimethyl-6-(1-phenoxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol: This compound has a phenoxy group instead of a naphthyloxy group, which may result in different chemical and biological properties.
2,2-Dimethyl-6-(1-benzyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol:
2,2-Dimethyl-6-(1-methoxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C19H22O6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C19H22O6/c1-19(2)22-10-14-17(25-19)15(20)16(21)18(24-14)23-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14-18,20-21H,10H2,1-2H3/t14-,15-,16-,17-,18-/m1/s1 |
InChI Key |
TZRJENHGCGQROP-DUQPFJRNSA-N |
SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3=CC=CC4=CC=CC=C43)O)O)C |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC3=CC=CC4=CC=CC=C43)O)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3=CC=CC4=CC=CC=C43)O)O)C |
Origin of Product |
United States |
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